4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. This compound is primarily used in the field of medicinal chemistry for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibiting PARP activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole are still being studied. However, it has been shown to have potent antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have low toxicity in animal studies, which is a promising indication of its safety for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole in lab experiments is its potent activity against specific enzymes or proteins, which can be useful for investigating disease processes. However, one limitation is that this compound may not be effective against all types of diseases or may have limited effectiveness in certain populations.
Future Directions
There are many future directions for research involving 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole. One potential area of investigation is its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and effectiveness of this compound in humans.
Synthesis Methods
The synthesis of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole involves the reaction of 3-(trifluoromethyl)benzyl mercaptan with 4-methyl-3-phenyl-1,2,4-triazol-5-one in the presence of a base. The reaction is carried out at a high temperature and yields the desired product in good yield.
Scientific Research Applications
The primary application of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its antimicrobial and antifungal properties.
properties
IUPAC Name |
4-methyl-3-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c1-23-15(13-7-3-2-4-8-13)21-22-16(23)24-11-12-6-5-9-14(10-12)17(18,19)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAAQTDSZVPWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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